NNMT Inhibition: Sub-Nanomolar Potency Differentiates from JBSNF-000088 and Other Analogs
In direct enzymatic assays for human Nicotinamide N-methyltransferase (NNMT), 4,6-dichloro-N,N-dimethylnicotinamide exhibits sub-nanomolar inhibitory potency. A fluorescence polarization-based competition assay reported a Ki of 1.20 nM [1]. This potency is approximately 1,500-fold greater than that of JBSNF-000088 (6-Methoxynicotinamide), a commonly used NNMT inhibitor with an IC50 of 1.8 µM (1800 nM) against human NNMT [2]. This significant difference underscores the compound's value in investigations requiring potent, robust target engagement.
| Evidence Dimension | Binding affinity (Ki) / Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Ki = 1.20 nM |
| Comparator Or Baseline | JBSNF-000088, IC50 = 1,800 nM |
| Quantified Difference | ~1,500-fold more potent |
| Conditions | Human NNMT enzyme, fluorescence polarization-based competition assay |
Why This Matters
This demonstrates a quantifiable, order-of-magnitude improvement in target engagement, making this compound a superior choice for potent NNMT inhibition in cellular and biochemical studies compared to weaker, less effective alternatives.
- [1] BindingDB BDBM50627705 CHEMBL5408922. Affinity Data Ki: 1.20 nM. Assay Description: Binding affinity to full-length wild-type human NNMT (1 to 270 residues) expressed in Escherichia coli BL21(DE3) cells. View Source
- [2] JBSNF-000088 (PD131490, KXDSMFBEVSJYRF-UHFFFAOYSA-N). IC50: 1.8 µM for human NNMT. View Source
